molecular formula C26H31NO6 B563409 6-O-Nicotinoylbarbatin C CAS No. 1015776-92-7

6-O-Nicotinoylbarbatin C

Cat. No. B563409
CAS RN: 1015776-92-7
M. Wt: 453.535
InChI Key: BWDKUBKSGGMGOD-GLTZHHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Nicotinoylbarbatin C is a natural compound extracted from the herb of Scutellaria barbata D. Don . It belongs to the chemical family of Diterpenoids . The molecular formula of 6-O-Nicotinoylbarbatin C is C26H31NO6 and it has a molecular weight of 453.53 g/mol .


Physical And Chemical Properties Analysis

6-O-Nicotinoylbarbatin C is an oil and it’s a powder according to another source . It’s soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Receptors for Nicotinic Acid : Nicotinic acid (niacin), a vitamin B complex, is known for its lipid-lowering properties. It works by decreasing lipolysis in adipose tissue, primarily by inhibiting hormone-sensitive triglyceride lipase. This process involves receptors like PUMA-G and HM74, which are highly expressed in adipose tissue and act as nicotinic acid receptors. Their activation leads to a decrease in cAMP levels, mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).

  • G Protein Estrogen Receptor Activation : Nicotinic acid and nicotinamide, another form of vitamin B3, bind to and activate the GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This activation promotes the up-regulation of GPER target genes and induces proliferative and migratory effects in a GPER-dependent manner, suggesting a broader mechanism of action for these compounds (Santolla et al., 2014).

  • Pharmacogenetics Research Network : While not directly related to 6-O-Nicotinoylbarbatin C, this research network studies the correlation of drug response with genetic variation, focusing on various drugs and proteins that interact with drugs. This is relevant for understanding the genetic factors that may influence the response to compounds like nicotinic acid derivatives (Giacomini et al., 2007).

  • Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives, similar in structure to nicotinic acid, have been studied for their vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, show dose-dependent vasorelaxation and exhibit antioxidant properties, suggesting potential therapeutic applications (Prachayasittikul et al., 2010).

  • Nicotinamide in Colitis : Nicotinamide, another nicotinic acid derivative, enhances antimicrobial activity of neutrophils and has shown beneficial effects in experimental colitis models. This indicates a potential role for nicotinic acid derivatives in inflammatory conditions (Bettenworth et al., 2014).

  • Mechanism of Action of Niacin : Niacin affects apolipoprotein-containing lipoproteins and has vascular anti-inflammatory effects. Understanding niacin's mechanism of action, including direct inhibition of hepatic diacylglycerol acyltransferase-2, helps in comprehending the potential pathways and effects of its derivatives (Kamanna & Kashyap, 2008).

Safety and Hazards

For safety and hazards, it’s recommended to follow the storage conditions and precautions regarding proper product handling as contained in the product Certificate of Analysis (COA) .

properties

IUPAC Name

[(1R,2S,3R,4R,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-16-7-5-9-19-24(2,11-10-17-13-20(28)32-15-17)26(4,31)21(29)22(25(16,19)3)33-23(30)18-8-6-12-27-14-18/h6-8,10-14,19,21-22,29,31H,5,9,15H2,1-4H3/b11-10+/t19-,21+,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDKUBKSGGMGOD-GLTZHHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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